5-Bromoisophthaloyl dichloride
CAS No.: 57863-69-1
Cat. No.: VC4361870
Molecular Formula: C8H3BrCl2O2
Molecular Weight: 281.91
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57863-69-1 |
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Molecular Formula | C8H3BrCl2O2 |
Molecular Weight | 281.91 |
IUPAC Name | 5-bromobenzene-1,3-dicarbonyl chloride |
Standard InChI | InChI=1S/C8H3BrCl2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H |
Standard InChI Key | MMGMYZMTUVIVSU-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(=O)Cl)Br)C(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name for 5-bromoisophthaloyl dichloride is 5-bromobenzene-1,3-dicarbonyl chloride, with the molecular formula C₈H₃BrCl₂O₂ and a molar mass of 281.92 g/mol . The structure features a benzene ring substituted with a bromine atom at the para-position (C5) and two carbonyl chloride groups (-COCl) at the meta-positions (C1 and C3). This arrangement confers high reactivity, particularly in nucleophilic acyl substitution reactions .
Key Structural Features:
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Bromine Substituent: Enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .
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Dichloride Groups: Serve as leaving groups, enabling condensation reactions with amines, alcohols, and other nucleophiles .
Physical Properties
Experimental and predicted physicochemical data include:
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis involves the reaction of 5-bromoisophthalic acid with thionyl chloride (SOCl₂) under reflux conditions . Catalysts such as N,N-dimethylaminopyridine (DMAP) or N-phenyl-N-methylbenzamide are employed to accelerate the conversion of carboxylic acid groups to acyl chlorides .
Representative Procedure (Patent CN104744232A) :
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Reaction Setup: Combine 160 kg of 5-bromoisophthalic acid, 300 kg of solvent (e.g., ethylene dichloride), and 2 kg of DMAP.
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Phosgene Introduction: Introduce gaseous phosgene (COCl₂) at 35 L/h, maintaining the temperature at 75–100°C for 4–5 hours.
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Purification: Separate the product via phase separation, followed by vacuum distillation (10 kPa, 140°C) to achieve >99.95% purity .
Optimization Strategies
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Solvent Selection: Toluene and chlorobenzene yield higher purity compared to ethylene dichloride .
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Catalyst Efficiency: DMAP reduces reaction time by 30% compared to N-phenyl-N-methylbenzamide .
Applications in Research and Industry
Polymer Chemistry
The compound’s dichloride groups facilitate condensation polymerization, producing high-performance polymers:
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Polyamides: React with diamines (e.g., hexamethylenediamine) to form thermally stable polymers for aerospace applications .
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Polyesters: Synthesized via reaction with diols, yielding materials with enhanced mechanical strength .
Supramolecular Chemistry
In rotaxane synthesis, 5-bromoisophthaloyl dichloride acts as a "clipping" agent, enabling the formation of mechanically interlocked molecules .
Nuclear Fuel Processing
A 2021 study demonstrated its utility in synthesizing 5-bromo-N1,N3-diisopropylisophthalamide, a ligand for uranyl ion (UO₂²⁺) extraction in ionic liquids. The ligand exhibited high selectivity in biphasic systems, achieving >99% extraction efficiency .
Pharmaceutical Intermediates
The compound is a precursor to bioactive molecules, including kinase inhibitors and antiviral agents, via amidation or esterification .
Hazard Statement | Precautionary Measures |
---|---|
H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/eye protection |
H318: Causes serious eye damage | P310: Immediately seek medical attention |
Supplier | Purity | Packaging | Price (USD) |
---|---|---|---|
SynQuest Labs | 98% | 1 g | 77 |
Apolloscientific | 98% | 5 g | 189 |
MolCore | ≥98% | 1 kg | Quote-based |
Analytical Characterization
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NMR Spectroscopy: ¹H/¹³C NMR confirms structure via aromatic proton signals (δ 7.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) .
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FTIR: Peaks at 1750 cm⁻¹ (C=O stretch) and 540 cm⁻¹ (C-Br bend) .
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HPLC: Purity >99.95% verified via reverse-phase chromatography .
Recent Advances (2021–2025)
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